molecular formula C9H13NO2S B6201858 2-(3-methylphenyl)ethane-1-sulfonamide CAS No. 1565427-88-4

2-(3-methylphenyl)ethane-1-sulfonamide

Cat. No.: B6201858
CAS No.: 1565427-88-4
M. Wt: 199.3
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Description

2-(3-Methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 3-methylphenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-(3-methylphenyl)ethane-1-sulfonamide can be achieved through several methods. One common synthetic route involves the reaction of 3-methylphenylacetic acid with sulfonamide reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

2-(3-Methylphenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

1565427-88-4

Molecular Formula

C9H13NO2S

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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